molecular formula C18H18FN3O2S B11485956 3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine

3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine

Cat. No.: B11485956
M. Wt: 359.4 g/mol
InChI Key: DTERYJWXJIRYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine is a complex organic compound that features a pyrrole ring substituted with a fluorophenyl sulfonyl group, a dimethyl group, and a pyridin-3-ylmethyl group

Preparation Methods

The synthesis of 3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Fluorophenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrole ring using a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, under basic conditions.

    Addition of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the intermediate compound.

    Methylation: The final step involves the methylation of the pyrrole ring to introduce the dimethyl groups.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-ylmethyl group, using reagents such as alkyl halides or acyl chlorides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Scientific Research Applications

3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Chemical Research: It serves as a building block in the synthesis of more complex molecules for various chemical research purposes.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar compounds to 3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine include:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18FN3O2S

Molecular Weight

359.4 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrol-2-amine

InChI

InChI=1S/C18H18FN3O2S/c1-12-13(2)22(11-14-4-3-9-21-10-14)18(20)17(12)25(23,24)16-7-5-15(19)6-8-16/h3-10H,11,20H2,1-2H3

InChI Key

DTERYJWXJIRYBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CC3=CN=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.